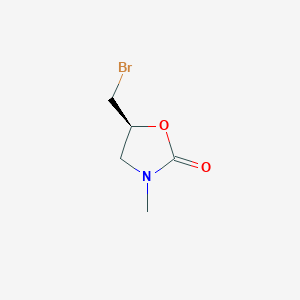
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one, otherwise known as CPPSP, is an organic compound that has found a wide range of applications in scientific research. It is a synthetic compound with a complex structure, which makes its synthesis and use in laboratory experiments a challenging task. CPPSP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as drug development.
Aplicaciones Científicas De Investigación
CPPSP has a wide range of applications in scientific research. It is often used as a model compound for studying the biochemical and physiological effects of drugs and other compounds. It is also used in drug development to study the effects of compounds on the body. In addition, CPPSP is used to study the mechanism of action of drugs and other compounds, as well as to study the effects of compounds on cellular and molecular processes.
Mecanismo De Acción
The mechanism of action of CPPSP is not fully understood. However, it is believed that CPPSP binds to certain proteins in the body, which results in changes in the activity of those proteins. These changes can result in a variety of physiological and biochemical effects, depending on the target protein.
Biochemical and Physiological Effects
CPPSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of various hormones. In addition, CPPSP has been shown to interact with certain receptors in the body, resulting in changes in the expression of genes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPSP has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, CPPSP is relatively stable and can be stored for long periods of time. However, CPPSP also has some limitations. It is a relatively expensive compound and can be toxic in high concentrations. In addition, CPPSP can be difficult to work with due to its complex structure.
Direcciones Futuras
There are several potential future directions for CPPSP research. One potential direction is to further study its mechanism of action, as well as to explore its effects on other proteins and receptors. In addition, further research into the effects of CPPSP on drug metabolism could be beneficial. Finally, further research into the synthesis of CPPSP and its derivatives could lead to more efficient and cost-effective ways to synthesize the compound.
Métodos De Síntesis
CPPSP can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing CPPSP due to its high yields and low cost. This reaction involves the use of a palladium-based catalyst, such as Pd(OAc)2, and an organic base, such as NaH or KOH, to form the desired product. The Stille coupling reaction is another method for synthesizing CPPSP, but it is less commonly used due to its relatively low yields. This reaction involves the use of a palladium-based catalyst, such as Pd(OAc)2, and an organic halide, such as 4-chlorobenzene, to form the desired product. The Sonogashira coupling reaction is the third method for synthesizing CPPSP, but it is the least commonly used due to its low yields and high cost. This reaction involves the use of a palladium-based catalyst, such as Pd(OAc)2, and an organic halide, such as 4-chlorobenzene, to form the desired product.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYVJKWIKHCMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2784395.png)
![Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2784398.png)

![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)

![2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2784405.png)
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2784406.png)



![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2784414.png)
![N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B2784415.png)